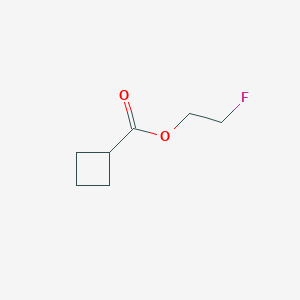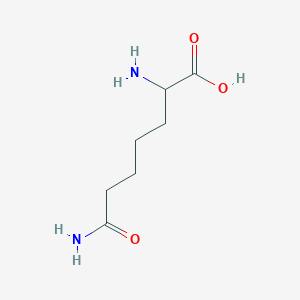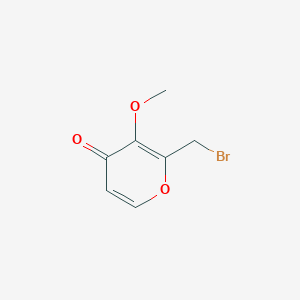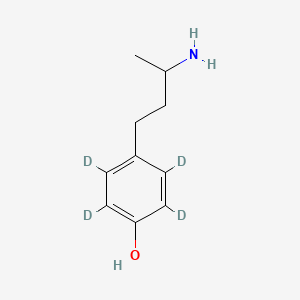
4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol is a deuterated analog of 4-(3-Aminobutyl)phenol. This compound is characterized by the presence of four deuterium atoms at the 2, 3, 5, and 6 positions of the phenol ring. Deuterium, a stable isotope of hydrogen, is often used in scientific research to study reaction mechanisms and metabolic pathways due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol typically involves the deuteration of 4-(3-Aminobutyl)phenol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The use of deuterated solvents and reagents ensures high purity and yield of the final product.
化学反応の分析
Types of Reactions
4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Halogenated and nitrated aromatic compounds.
科学的研究の応用
4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol is used in various scientific research applications:
Chemistry: Studying reaction mechanisms and isotope effects.
Biology: Investigating metabolic pathways and enzyme kinetics.
Medicine: Developing deuterated drugs with improved pharmacokinetic properties.
Industry: Used as a tracer in environmental studies and quality control processes.
作用機序
The mechanism of action of 4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol involves its interaction with specific molecular targets. The deuterium atoms in the compound can alter the rate of chemical reactions, providing insights into reaction mechanisms. In biological systems, the compound can be used to study enzyme-substrate interactions and metabolic pathways.
類似化合物との比較
Similar Compounds
4-(3-Aminobutyl)phenol: The non-deuterated analog.
4-(3-Aminobutyl)-2-methoxyphenol: A methoxy-substituted analog.
3-Aminobutanoic acid: A structurally related compound with different functional groups.
Uniqueness
4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can slow down reaction rates, allowing for detailed studies of reaction mechanisms and metabolic pathways. This compound is particularly valuable in studies where understanding the kinetics and dynamics of reactions is crucial.
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
169.26 g/mol |
IUPAC名 |
4-(3-aminobutyl)-2,3,5,6-tetradeuteriophenol |
InChI |
InChI=1S/C10H15NO/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,12H,2-3,11H2,1H3/i4D,5D,6D,7D |
InChIキー |
WNTVTQIJPAFZEL-UGWFXTGHSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1CCC(C)N)[2H])[2H])O)[2H] |
正規SMILES |
CC(CCC1=CC=C(C=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


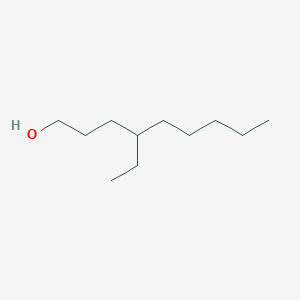
![(8S,9S,10R,11R,13S,14S,17R)-17-(2,2-diiodoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13432480.png)
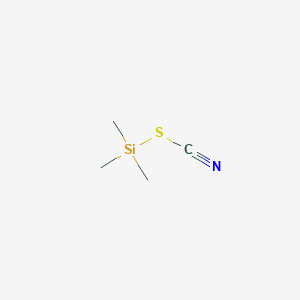
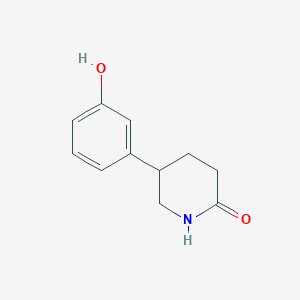
![4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
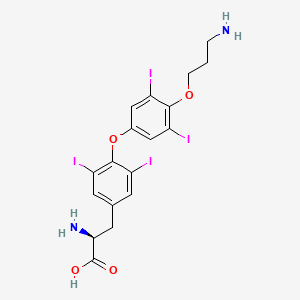
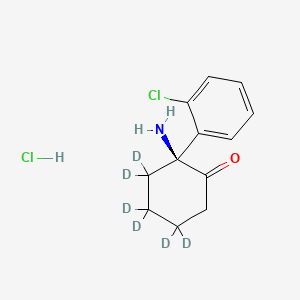
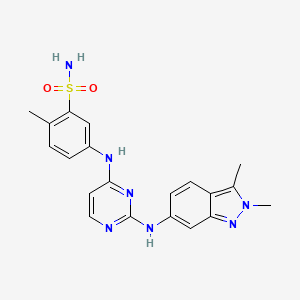
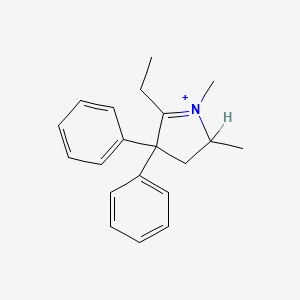
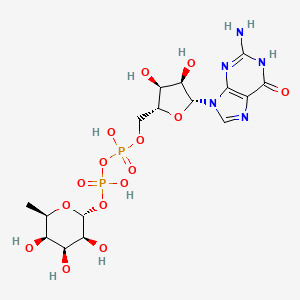
![prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13432549.png)
